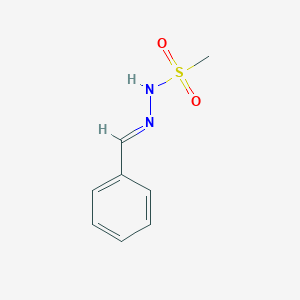

N'-benzylidenemethanesulfonohydrazide

Description

N'-Benzylidenemethanesulfonohydrazide is a hydrazide derivative characterized by a methanesulfonohydrazide backbone conjugated to a benzylidene moiety via an imine (C=N) bond. The synthesis typically involves condensation of methanesulfonohydrazide with substituted benzaldehydes under reflux conditions in ethanol or DMF, often catalyzed by acidic or oxidative agents . The structure is confirmed via spectroscopic techniques (1H/13C NMR, HRMS) and elemental analysis .

Properties

IUPAC Name |

N-[(E)-benzylideneamino]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c1-13(11,12)10-9-7-8-5-3-2-4-6-8/h2-7,10H,1H3/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKWDJZMYUUGPP-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NN=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)N/N=C/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40879136 | |

| Record name | Benzaldehyde Me-sulfonylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Spectral Analysis

- Disulfide Analogs: Compounds like N,N'-disulfanediyl-bis(N'-benzylideneacetohydrazide) () show distinct disulfide (S–S) linkages, enabling glutathione-responsive cleavage in cancer cells. However, methanesulfonohydrazides lack this feature, limiting their redox activity .

- Spectral Data: HRMS: (E)-N'-(4-Nitrobenzylidene)benzenesulfonohydrazide exhibits [M+H]⁺ at 305.0563 (calc. 305.0565) . 1H NMR: Allyl-substituted derivatives show characteristic peaks at δ 5.2–5.8 ppm for vinyl protons .

Key Research Findings

Substituent Positioning : Para-substituted derivatives generally outperform ortho/meta analogs in enzyme inhibition due to better alignment with active-site residues .

Bioisosteric Replacements: Replacing sulfonohydrazide with dithiocarbazate (e.g., in ) alters metal-binding capacity but reduces metabolic stability .

Thermodynamic Stability : The (E)-isomer is 10–15 kcal/mol more stable than the (Z)-form, as shown by DFT calculations (implied in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.